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Compound of Interest

Compound Name: GSK2556286

Cat. No.: B1650843 Get Quote

GSK2556286 is a novel antitubercular drug candidate that has shown significant efficacy in

preclinical in vivo studies. This guide provides an objective comparison of its performance with

alternative treatments, supported by experimental data, to inform researchers, scientists, and

drug development professionals.

GSK2556286 operates through a novel mechanism of action centered on the cholesterol

metabolism of Mycobacterium tuberculosis (Mtb). It acts as an agonist of the membrane-bound

adenylyl cyclase, Rv1625c, leading to a significant increase in intracellular cyclic AMP (cAMP)

levels.[1][2] This elevation in cAMP inhibits the bacterium's ability to utilize cholesterol, a critical

nutrient for its survival and persistence within the host macrophage.[1][2][3] This unique

mechanism makes GSK2556286 a promising candidate, particularly for drug-resistant strains

of tuberculosis, as it shows no cross-resistance with existing antitubercular drugs.[4][5]

Performance Comparison with Alternative
Treatments
In vivo studies have demonstrated the potent activity of GSK2556286, both as a monotherapy

and in combination with other antitubercular agents. A key area of investigation has been its

potential to replace linezolid in the BPaL regimen (bedaquiline, pretomanid, and linezolid), a

combination therapy for highly drug-resistant tuberculosis.[1][2] The long-term use of linezolid

is associated with significant toxicities, making a safer alternative highly desirable.[6][7]
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The efficacy of GSK2556286 has been evaluated in two distinct mouse models of chronic

tuberculosis infection: the BALB/c mouse, which develops cellular lung lesions, and the

C3HeB/FeJ mouse, which forms caseating granulomatous lesions similar to those seen in

human tuberculosis.[8]

Table 1: Monotherapy Efficacy of GSK2556286 in Chronic TB Infection Models (4 weeks of

treatment)

Mouse Model Treatment Group
Mean/Median Lung log10
CFU

BALB/c Untreated (Day 0) 6.5

GSK2556286 (50 mg/kg) 5.0

Isoniazid (INH) 3.5

C3HeB/FeJ Untreated (Day 0) 7.0

GSK2556286 (50 mg/kg) 6.5

Isoniazid (INH) 5.0

Data sourced from studies evaluating lung CFU counts after 4 weeks of treatment in chronic

infection models.[8][9]

Table 2: Combination Therapy Efficacy of GSK2556286 in BALB/c Mouse Model

Treatment Regimen
Mean Lung log10 CFU
(after 2 months)

Proportion of Mice
Relapsing (after 2 months)

RHZ (Standard of Care) >4.0 High

BPaL <2.0 Low

BPa + GSK2556286 <2.0 Low

BPaL + GSK2556286 <2.0 Low
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RHZ: Rifampicin, Isoniazid, Pyrazinamide. BPaL: Bedaquiline, Pretomanid, Linezolid. Data

compiled from studies comparing GSK2556286 combination therapies with the standard of

care and the BPaL regimen.

Table 3: Combination Therapy Efficacy in C3HeB/FeJ Mouse Model (2 months of treatment)

Treatment Regimen Median Lung log10 CFU

RHZ (Standard of Care) ~4.0

BPaL ~2.5

BPa + GSK2556286 ~2.5

PaL + GSK2556286 ~3.5

Data from studies evaluating CFU reductions in the C3HeB/FeJ mouse model.[9][10]

The data indicates that regimens containing GSK2556286 in place of or in addition to

components of the BPaL regimen demonstrate comparable or superior bactericidal activity to

the standard of care (RHZ) and are non-inferior to the BPaL regimen.[6][7] Notably, the

combination of BPa with GSK2556286 was as effective as BPaL, suggesting its potential to

replace the more toxic linezolid without compromising efficacy.

Experimental Protocols
Murine Model of Chronic Tuberculosis Infection

Animal Models: Female BALB/c and C3HeB/FeJ mice are commonly used.[8][11]

Infection: Mice are infected via aerosol exposure to Mycobacterium tuberculosis (e.g.,

H37Rv strain) to establish a low-dose infection, typically resulting in an implantation of 50-

100 colony-forming units (CFU) in the lungs.[11]

Treatment Initiation: Treatment is initiated several weeks post-infection to allow for the

development of a chronic infection.[8]

Drug Administration: Drugs are administered orally, typically 5 days a week.[8]
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Assessment of Bacterial Load: At specified time points, mice are euthanized, and their lungs

are aseptically harvested. The lungs are then homogenized, and serial dilutions of the

homogenate are plated on nutrient agar (e.g., 7H11 agar supplemented with OADC).[4]

CFU Enumeration: The plates are incubated at 37°C for several weeks, after which the

number of visible colonies is counted to determine the bacterial load in the lungs, expressed

as log10 CFU.[4]

Relapse Assessment: To assess the sterilizing activity of a regimen, a cohort of mice is held

for several months after the completion of treatment. At the end of this period, their lungs are

cultured to determine the proportion of mice with recurrent bacterial growth.
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Caption: Mechanism of action of GSK2556286 in M. tuberculosis.
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Caption: Workflow for assessing the in vivo efficacy of antitubercular drugs.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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